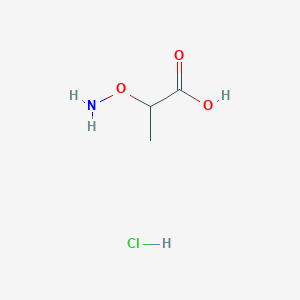

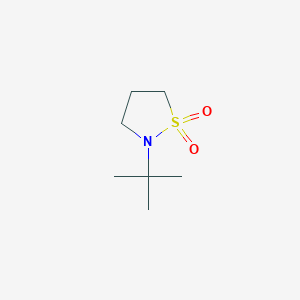

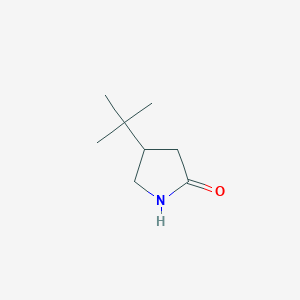

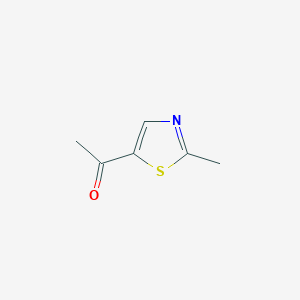

2-(tert-Butyl)isothiazolidine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(tert-Butyl)isothiazolidine 1,1-dioxide is a sulfur-nitrogen-containing heterocycle that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 2-(tert-Butyl)isothiazolidine 1,1-dioxide, they do provide insights into the chemistry of related sulfur-containing heterocycles and their oxidation products, which can be informative for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of sulfur-nitrogen heterocycles can be complex, involving multiple steps and the potential for stereoisomerism. For example, the oxidation of trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane with oxidizing agents such as dimethyldioxirane (DMD) or m-chloroperbenzoic acid (MCPBA) leads to the formation of stereoisomeric 1-oxides and 1,2-dioxides, as described in the papers . These processes highlight the sensitivity of such compounds to oxidation conditions and the importance of controlling stereochemistry during synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1,2-dioxides of trithiolanes, has been elucidated using X-ray crystallography . These studies reveal the three-dimensional arrangement of atoms within the molecule and the conformational preferences of the heterocyclic ring. For instance, the oxazolidine derivatives mentioned in another study exhibit an envelope conformation, which could be relevant when considering the structural analysis of 2-(tert-Butyl)isothiazolidine 1,1-dioxide .

Chemical Reactions Analysis

The reactivity of sulfur-nitrogen heterocycles can involve various chemical transformations. The isomerization of 1,2-dioxides under certain conditions suggests a dynamic behavior in solution, with the possibility of a biradical mechanism . Additionally, the isomerization of 1-tert-butylthiobutadiene derivatives in the presence of alkali indicates that these compounds can undergo significant structural rearrangements, which may also be relevant for the chemical behavior of 2-(tert-Butyl)isothiazolidine 1,1-dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-nitrogen heterocycles are influenced by their molecular structure and substituents. For example, the presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and physical properties. The antibacterial activity of thiazolidine derivatives also suggests potential bioactive properties, which could be explored for 2-(tert-Butyl)isothiazolidine 1,1-dioxide . The equilibrium constants and kinetic studies of related compounds provide a quantitative measure of their stability and reactivity in different environments .

Aplicaciones Científicas De Investigación

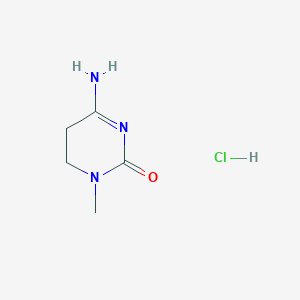

Anti-Arthritic Drug Development

2-(tert-Butyl)isothiazolidine 1,1-dioxide derivatives have shown potential in the development of anti-arthritic medications. Research indicates that certain compounds within this class, especially those with a lower alkyl group at the 2-position of the gamma-sultam skeleton, exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 (IL-1) in vitro. These compounds have been effective in various animal arthritic models without showing ulcerogenic activities, making them promising candidates for anti-arthritic drug development. The compound identified as (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1, 2-isothiazolidine-1,1-dioxide (S-2474) has been particularly highlighted for its potential and is under clinical trials (Inagaki et al., 2000).

Synthesis Methodologies

The synthesis process for these derivatives, especially for anti-arthritic drug candidate S-2474, has been refined to be highly efficient and E-selective. Utilizing alpha-methoxy-p-quinone methide as a key intermediate, this method allows for the production of S-2474 with excellent yield, making it practical for large-scale synthesis. This synthesis approach addresses the structural and mechanistic aspects, offering a significant advancement in the preparation of gamma-sultam based anti-arthritic agents (Inagaki et al., 2002).

Library Synthesis for Probe Discovery

Another notable application is in the synthesis of libraries of triazole-containing isothiazolidine 1,1-dioxides for molecular probe discovery. This process involves a one-pot click/aza-Michael or click/OACC esterification protocol to generate a diverse array of compounds rapidly. Such libraries are crucial for the discovery and development of new small molecules with potential therapeutic applications. This innovative approach demonstrates the versatility of 2-(tert-Butyl)isothiazolidine 1,1-dioxide derivatives in facilitating the exploration of new chemical spaces (Rolfe et al., 2011).

Safety and Hazards

“2-(tert-Butyl)isothiazolidine 1,1-dioxide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

2-tert-butyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUNGRLYRIRQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610928 |

Source

|

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34693-41-9 |

Source

|

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)